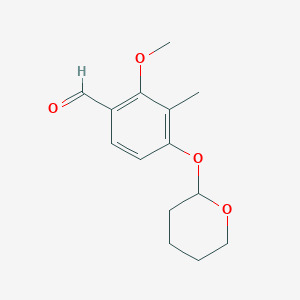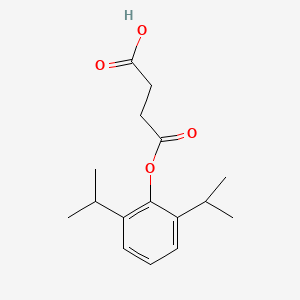
Propofol hemisuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propofol Hemisuccinate is a derivative of Propofol, an intravenous anesthetic agent widely used for the induction and maintenance of anesthesia. This compound is designed to improve the solubility and delivery of Propofol, making it more suitable for certain medical applications, such as intrapulmonary administration .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Propofol Hemisuccinate involves the esterification of Propofol with succinic anhydride. The reaction typically occurs in the presence of a catalyst, such as pyridine, under controlled temperature conditions to ensure the formation of the hemisuccinate ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow synthesis, which allows for better control over reaction conditions and scalability . This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Propofol Hemisuccinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release Propofol and succinic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in typical usage scenarios.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Oxidation: Strong oxidizing agents can oxidize the compound, although this is not a typical reaction for its intended use.
Major Products Formed:
Hydrolysis: Propofol and succinic acid are the primary products of hydrolysis.
Oxidation: Oxidation products depend on the specific conditions and reagents used.
Scientific Research Applications
Propofol Hemisuccinate has several scientific research applications:
Biology: Research focuses on its effects on cellular and molecular pathways, particularly in the context of anesthesia and sedation.
Industry: this compound is explored for its potential use in various industrial applications, including the development of new drug formulations.
Mechanism of Action
Propofol Hemisuccinate exerts its effects by being converted to Propofol in the body. Propofol acts on the central nervous system by potentiating the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA A receptor . This action results in sedation, hypnosis, and anesthesia. The conversion of this compound to Propofol is essential for its activity, as the hemisuccinate ester itself is not active .
Comparison with Similar Compounds
Propofol: The parent compound, widely used as an intravenous anesthetic.
Etomidate: Another intravenous anesthetic with a similar mechanism of action but different pharmacokinetic properties.
Ketamine: An anesthetic with a different mechanism of action, acting primarily on NMDA receptors.
Uniqueness of Propofol Hemisuccinate: this compound is unique due to its improved solubility and delivery properties, making it suitable for specific medical applications where traditional Propofol may not be ideal . Its ability to be administered intrapulmonary is a significant advantage in certain clinical scenarios.
Properties
CAS No. |
184869-48-5 |
|---|---|
Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
4-[2,6-di(propan-2-yl)phenoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H22O4/c1-10(2)12-6-5-7-13(11(3)4)16(12)20-15(19)9-8-14(17)18/h5-7,10-11H,8-9H2,1-4H3,(H,17,18) |
InChI Key |
ORMHJJCIJXWHFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OC(=O)CCC(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

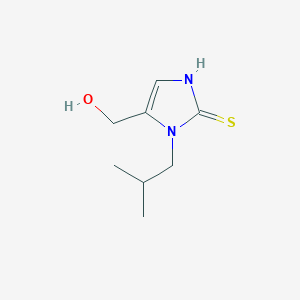
![8-bromo-5H-dibenzo[b,e][1,4]diazepin-11(10H)-one](/img/structure/B8279683.png)
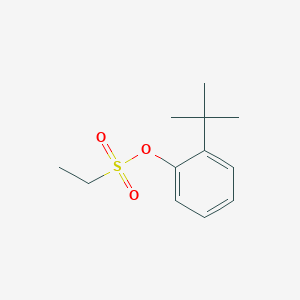

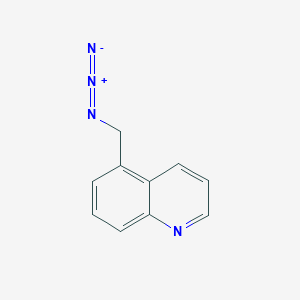
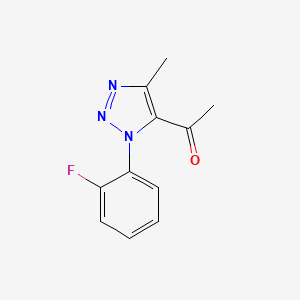
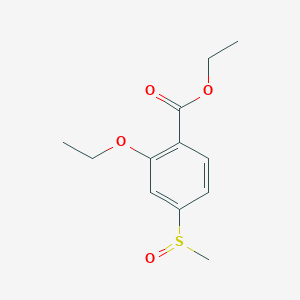
![5-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B8279733.png)
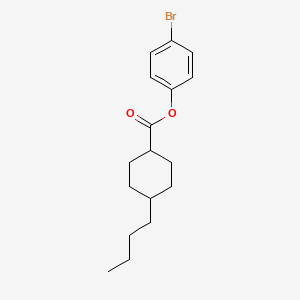
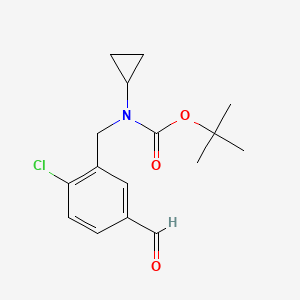
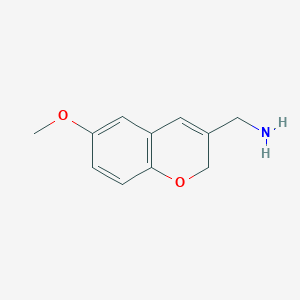
![(S)-1-(6-chlorobenzo[d]thiazol-2-yl)pyrrolidin-3-ol](/img/structure/B8279763.png)
